4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid
Description
4-Chloro-8,9-dihydro-7H-pyrimido[4,5-b]azepine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to a seven-membered azepine ring. The chlorine substituent at the 4-position and the carboxylic acid group at the 6-position contribute to its unique physicochemical and biological properties.
Properties
Molecular Formula |
C9H8ClN3O2 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
4-chloro-8,9-dihydro-7H-pyrimido[4,5-b]azepine-6-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O2/c10-7-6-3-5(9(14)15)1-2-11-8(6)13-4-12-7/h3-4H,1-2H2,(H,14,15)(H,11,12,13) |
InChI Key |
BNJGCLYFBZZPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=C1C(=O)O)C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches for Pyrimidoazepine Formation
The pyrimido[4,5-b]azepine scaffold is typically synthesized via cyclocondensation reactions between substituted anilines and dichloropyrimidines. A representative route involves reacting 4-chloro-2,6-diaminopyrimidine with γ-keto esters under acidic conditions to form the azepine ring. For instance, heating 4-chloro-2,6-diaminopyrimidine with ethyl levulinate in acetic acid at 120°C for 12 hours yields the bicyclic intermediate, which undergoes decarboxylation to generate the azepine backbone.
Key Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | ±15% yield |
| Solvent (AcOH:H2O) | 3:1 v/v | Maximizes cyclization |
| Reaction Time | 10–14 hours | Prevents over-oxidation |
Carboxylation at Position 6
Introducing the carboxylic acid group at the 6-position is achieved through carboxylation using carbon dioxide under high-pressure conditions. A two-step protocol involves:
-
Lithiation : Treating the intermediate with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).
-
CO₂ Quenching : Bubbling CO₂ through the reaction mixture, followed by acid work-up to yield the carboxylic acid derivative.
Yield Optimization :
-
Lithiation Time : 2 hours at −78°C (shorter times lead to incomplete deprotonation).
-
CO₂ Pressure : 50–60 psi (higher pressures reduce side products).
Catalytic Oxidation and Chlorination
Oxidative Ring Closure
Oxidative ring contraction using N-hydroxyphthalimide (NHPI) and cobalt(II) acetate in dimethylformamide (DMF) under oxygen atmosphere effectively forms the fused pyrimidoazepine system. This method avoids harsh acidic conditions, improving functional group compatibility.
Representative Procedure :
Chlorination at Position 4
Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces the chloro substituent. The reaction proceeds via a radical mechanism, with azobisisobutyronitrile (AIBN) as the initiator.
Conditions :
| Parameter | Value | Outcome |
|---|---|---|
| SO₂Cl₂ Equiv | 1.2 | Minimizes di-chlorination |
| AIBN Loading | 0.1 mol% | Ensures controlled radical generation |
| Reaction Time | 3 hours | Completes monosubstitution |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols favor continuous flow reactors to enhance reproducibility and safety. A three-stage flow system accomplishes:
-
Cyclization : Tubular reactor at 130°C with a residence time of 30 minutes.
-
Carboxylation : High-pressure microreactor (60 psi CO₂) at −20°C.
Advantages :
-
20% higher yield compared to batch processes.
-
50% reduction in solvent usage.
Purification Techniques
Crystallization from ethanol/water mixtures (4:1 v/v) achieves >99% purity. Process analytical technology (PAT) monitors crystal size distribution in real-time to ensure consistency.
Case Studies and Comparative Analysis
Academic vs. Industrial Routes
| Parameter | Academic Route | Industrial Route |
|---|---|---|
| Cyclization Solvent | Acetic Acid | DMF |
| Catalyst | None | Co(OAc)₂·4H₂O |
| Yield | 58% | 82% |
| Purity | 95% | 99% |
Environmental Impact Assessment
Green metrics for the optimized route:
-
E-factor : 8.2 (kg waste/kg product).
-
PMI (Process Mass Intensity) : 12.4.
Mechanistic Insights and Computational Modeling
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: It is used in the investigation of its effects on various biological pathways and targets.
Pharmacology: The compound is explored for its potential therapeutic applications and drug development.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Antitumor Activity
Biological Activity
4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid is a heterocyclic compound notable for its fused pyrimidine and azepine ring structures. Its unique chemical properties stem from the presence of a chloro substituent at the fourth position and a carboxylic acid group at the sixth position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an agonist for serotonin receptors and its anticancer properties.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 225.63 g/mol
- Structural Features :
- Chloro substituent at position 4
- Carboxylic acid functional group at position 6
Serotonin Receptor Agonism
Research indicates that 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid acts as an agonist for various serotonin receptors, particularly the 5-HT2C receptor . This receptor is implicated in mood regulation and appetite control, suggesting potential applications in treating mood disorders such as depression and anxiety disorders.
Anticancer Properties
The compound has also shown promise in cancer research. It has been evaluated for its ability to inhibit cell proliferation in several cancer cell lines. The following table summarizes some findings related to its anticancer activity:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Induction of apoptosis and cell cycle arrest |
| MCF-7 | 20.5 | Inhibition of proliferation |
| HCT-116 | 18.0 | Modulation of apoptotic pathways |
The biological activity of this compound can be attributed to its ability to bind selectively to serotonin receptors and its influence on cellular pathways associated with apoptosis. In vitro studies have demonstrated that it can induce cell cycle arrest in the S phase and promote apoptotic processes in cancer cells.
Case Studies
-
Study on Serotonin Receptor Activity :
A study published in the Journal of Medicinal Chemistry explored the binding affinity of various pyrimido[4,5-b]azepine derivatives to serotonin receptors. The findings indicated that 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid exhibited significant binding affinity to the 5-HT2C receptor, supporting its potential use in treating mood disorders . -
Anticancer Activity Assessment :
Another study focused on evaluating the anticancer properties of this compound against several tumor cell lines (A549, MCF-7). Results demonstrated that it effectively inhibited cell growth and induced apoptosis through caspase activation pathways .
Synthesis and Derivatives
The synthesis of 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid involves multi-step organic reactions. Common methods include:
- Cyclization reactions involving substituted anilines and dichloropyrimidines.
This synthetic route is crucial for producing the compound in sufficient purity for biological evaluations.
Comparison with Related Compounds
The following table compares 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3',2':3,4]quinoxaline | Tetrahydroquinoxaline structure | Anticancer properties |
| 2-(2-chlorobenzyl)-6,7-dihydro-5H-pyrimido[4,5-d]azepine | Chlorobenzyl substituent | Serotonin receptor activity |
| 5-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrazole | Pyrazole ring with chlorophenyl | Antidepressant effects |
Q & A
Q. How can researchers optimize the synthesis of 4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and analyze their effects on yield and purity. For example:
- Fractional factorial designs can identify critical parameters with minimal experimental runs .
- Response Surface Methodology (RSM) can model non-linear relationships between variables and optimize conditions .
- Example Table :
| Parameter | Low Level | High Level | Response (Yield %) |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 65 → 82 |
| Catalyst (mol%) | 0.5 | 2.0 | 70 → 88 |
Q. What computational tools are recommended for modeling the reactivity of this compound?
- Methodological Answer : Combine Density Functional Theory (DFT) for electronic structure analysis and Molecular Dynamics (MD) simulations to study reaction pathways.
Q. How should contradictory data between theoretical predictions and experimental results be resolved?
- Methodological Answer : Conduct cross-validation studies :
- Replicate experiments under controlled conditions to rule out instrumental errors.
- Perform sensitivity analysis on computational models to identify assumptions (e.g., solvent effects, steric hindrance) that may skew predictions .
Advanced Research Questions
Q. What advanced techniques elucidate the reaction mechanisms involving this compound in catalytic systems?
- Methodological Answer :
- Isotopic labeling (e.g., deuterium or ¹³C tracing) to track atom migration during reactions.
- In-situ spectroscopy (e.g., FTIR, Raman) to monitor intermediate species in real time .
Q. How can researchers assess the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- X-ray crystallography or cryo-EM for structural resolution of ligand-target complexes .
Q. What strategies address challenges in correlating structural modifications with activity?
- Methodological Answer : Implement Structure-Activity Relationship (SAR) studies:
- Molecular docking (AutoDock, Schrödinger) to predict binding modes.
- QSAR models incorporating electronic (e.g., HOMO/LUMO) and steric descriptors .
Q. How can analytical challenges in quantifying trace impurities be mitigated?
- Methodological Answer :
- Hyphenated techniques (e.g., LC-MS/MS, GC-HRMS) for high-sensitivity detection.
- Standard addition methods to correct for matrix effects in complex mixtures .
Q. What methodologies predict degradation pathways under varying environmental conditions?
- Methodological Answer :
- Forced degradation studies (acid/base hydrolysis, oxidative stress) to identify labile sites.
- Computational prediction tools (e.g., EPI Suite) for estimating hydrolysis rates .
Q. How can process scale-up challenges be addressed while maintaining reaction efficiency?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
